molecular formula C8H12 B049516 3-Cyclopentyl-1-propyne CAS No. 116279-08-4

3-Cyclopentyl-1-propyne

Cat. No.: B049516
CAS No.: 116279-08-4
M. Wt: 108.18 g/mol
InChI Key: VBTCAHMANZTRMG-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-propyne is an organic compound with the molecular formula C₈H₁₂. It is characterized by a cyclopentane ring attached to a propynyl group. This compound is known for its unique structure, which combines the stability of a cyclopentane ring with the reactivity of an alkyne group.

Safety and Hazards

3-Cyclopentyl-1-propyne is classified as highly flammable and harmful if swallowed. It may be fatal if swallowed and enters airways, and it causes serious eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopentyl-1-propyne can be synthesized through various methods. One common approach involves the reaction of cyclopentylmagnesium bromide with propargyl bromide. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and temperature control are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-1-propyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclopentyl-1-propyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through regioselective reactions.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-propyne involves its ability to participate in various chemical reactions due to the presence of the reactive alkyne group. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in hydrogenation reactions, the alkyne group interacts with hydrogen gas in the presence of a catalyst to form a saturated hydrocarbon .

Comparison with Similar Compounds

    Cyclopentylacetylene: Similar structure but lacks the propynyl group.

    Cyclohexylacetylene: Contains a cyclohexane ring instead of a cyclopentane ring.

    3-Chloro-1-phenyl-1-propyne: Contains a phenyl group and a chlorine atom.

Uniqueness: 3-Cyclopentyl-1-propyne is unique due to its combination of a cyclopentane ring and a propynyl group, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

prop-2-ynylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTCAHMANZTRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334530
Record name 3-Cyclopentyl-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116279-08-4
Record name 3-Cyclopentyl-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (prop-2-yn-1-yl)cyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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